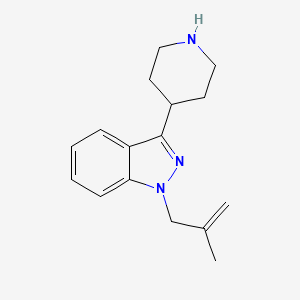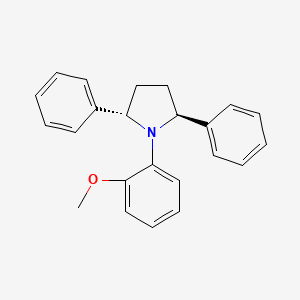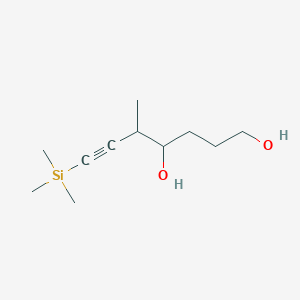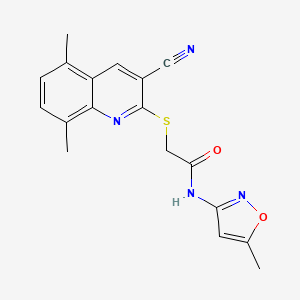
S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a thioester functional group, a hydroxyl group, and a primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate typically involves the reaction of 3-mercaptopropanol with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate can undergo oxidation reactions, where the thioester group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioesters and alcohols.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
- S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
- S-(4-Hydroxybutyl) 2,2-dimethylpropanethioate
- S-(3-Mercaptopropyl) 2,2-dimethylpropanethioate
Comparison: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate is unique due to the presence of both a hydroxyl group and a thioester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The length of the carbon chain and the position of the functional groups also influence its reactivity and applications.
Properties
CAS No. |
646530-51-0 |
|---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
S-(3-hydroxypropyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C8H16O2S/c1-8(2,3)7(10)11-6-4-5-9/h9H,4-6H2,1-3H3 |
InChI Key |
HOKHMQSLUDXFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)




![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)

![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)

